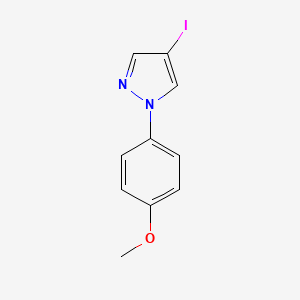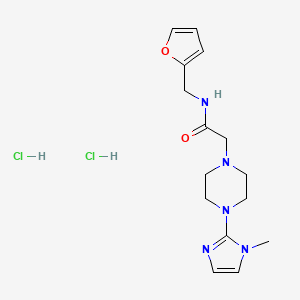![molecular formula C20H24N2O4S B2776183 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide CAS No. 2380184-19-8](/img/structure/B2776183.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide, also known as MTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTC is a chromene-based compound that has been shown to have a wide range of biochemical and physiological effects, which makes it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes that play a critical role in DNA replication and repair. This inhibition can lead to the death of cancer cells and may also have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its potential as an anticancer agent and anti-inflammatory agent, this compound has been shown to have antioxidant properties. It has also been shown to modulate the activity of key enzymes involved in glucose metabolism, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide for lab experiments is its versatility. This compound can be used in a wide range of assays, including cell viability assays, enzyme assays, and DNA binding assays. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the exploration of the potential therapeutic applications of this compound, including its potential as an anticancer agent and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-oxo-2H-chromene-3-carboxylic acid with morpholine and thioacetic acid. The resulting compound can then be further modified to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Applications De Recherche Scientifique
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on a variety of cancer cell lines, including breast, colon, and lung cancer cells. Other areas of research include its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-16-13-18(26-17-4-2-1-3-15(16)17)19(24)21-14-20(5-11-27-12-6-20)22-7-9-25-10-8-22/h1-4,13H,5-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLUSUYLCJONSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

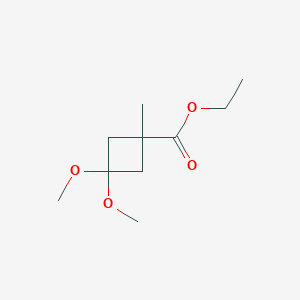
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)
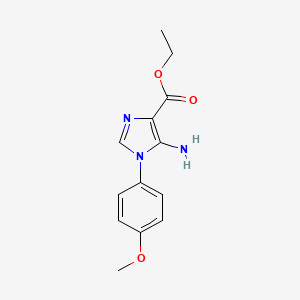
![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
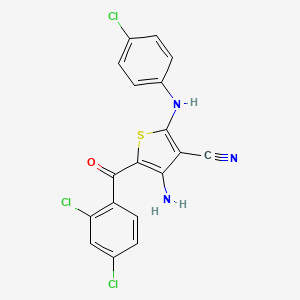
![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2776116.png)
![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)
